Doxacurium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

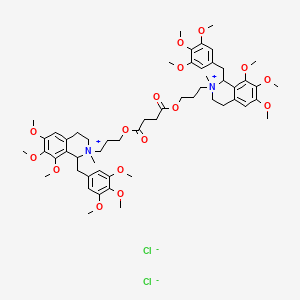

Doxacurium chloride is a long-acting, nondepolarizing neuromuscular blocking agent (NMBA) of the benzylisoquinolinium class. It is primarily used in clinical anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . Structurally, it is a bis-quaternary diester with minimal hydrolysis by human plasma cholinesterase, contributing to its prolonged duration of action . Unlike other long-acting NMBAs like pancuronium, doxacurium exhibits negligible cardiovascular side effects, making it advantageous for patients with cardiac comorbidities .

Preparation Methods

Doxacurium chloride is synthesized through a series of chemical reactions involving the formation of a diester of succinic acid. The pharmaceutical preparation comprises three trans-trans isomers: a meso structure (R,S-S,R-doxacurium) and an enantiomeric pair (R,S-R,S-doxacurium and S,R-S,R-doxacurium) . The synthetic route involves the reaction of 6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)methyl-3,4-dihydro-1H-isoquinolin-2-yl propyl with butanedioate dichloride under specific conditions .

Chemical Reactions Analysis

Doxacurium chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Profile

Doxacurium chloride functions by competitively antagonizing acetylcholine at the neuromuscular junction, leading to muscle relaxation. It is approximately 2.5 to 3 times more potent than pancuronium and has a longer duration of action, making it suitable for prolonged surgical procedures . The pharmacokinetics of doxacurium indicate that it is not significantly metabolized but is excreted unchanged in urine and bile .

Clinical Applications

1. Anesthesia:

- This compound is primarily indicated as an adjunct to general anesthesia. It provides skeletal muscle relaxation essential for surgical procedures, especially in patients requiring mechanical ventilation .

- Endotracheal Intubation: While not commonly used for this purpose, doxacurium can facilitate tracheal intubation under certain conditions .

2. Neuromuscular Blockade:

- It has been shown to achieve effective neuromuscular blockade with a slow onset time, typically allowing intubation within 3 to 4 minutes post-administration .

Pharmacodynamics and Pharmacokinetics

The pharmacodynamics of this compound reveal that it has a slow onset but a long duration of action. The effective dose (ED95) for neuromuscular blockade is approximately 30 micrograms/kg . Recovery from neuromuscular blockade can take up to 102 minutes depending on the dose administered .

Table 1: Comparison of this compound with Other Neuromuscular Blockers

| Parameter | This compound | Pancuronium | Metocurine |

|---|---|---|---|

| ED95 (micrograms/kg) | 30 | 100 | 100 |

| Onset Time (minutes) | 3-4 | 2-3 | 2-4 |

| Duration of Action | Long (up to 120 min) | Long (up to 90 min) | Intermediate (30-60 min) |

| Reversibility | Yes (with neostigmine) | Yes | Yes |

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety profile of this compound:

1. Clinical Trial on Anesthetized Patients:

- A study involving 27 anesthetized patients demonstrated that doxacurium provided effective neuromuscular blockade with satisfactory recovery when reversed with neostigmine. The study highlighted the absence of significant cardiovascular effects during administration .

2. Impact on Special Populations:

Mechanism of Action

Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing) . This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine . The molecular targets involved are the nicotinic acetylcholine receptors .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Classification

Doxacurium chloride belongs to the benzylisoquinolinium class, sharing structural similarities with atracurium, cisatracurium, and mivacurium (Fig. 10, ). These agents differ from aminosteroid NMBAs like pancuronium and vecuronium, which have distinct steroid-based frameworks. The benzylisoquinolinium structure influences metabolic pathways; for example, atracurium undergoes Hofmann elimination, while doxacurium is excreted unchanged via renal and biliary routes .

Potency and Dose Requirements

Doxacurium is 2.5–3 times more potent than pancuronium and 10–12 times more potent than metocurine . Its ED95 (dose producing 95% neuromuscular blockade) under balanced anesthesia is 0.025 mg/kg, compared to 0.05–0.07 mg/kg for pancuronium and 0.1 mg/kg for cisatracurium . Volatile anesthetics (e.g., isoflurane, halothane) reduce doxacurium’s ED95 by 20–40%, a phenomenon shared with other NMBAs but varying in magnitude .

Onset and Duration of Action

- Onset: Doxacurium has a slower onset (5–10 minutes for 90% blockade at 0.05 mg/kg) compared to aminosteroids like rocuronium (1–2 minutes) . Higher doses (0.08 mg/kg) shorten onset to ~4 minutes but prolong duration .

- Duration : Clinically effective blockade lasts 90–160 minutes for doxacurium, similar to pancuronium but significantly longer than intermediate-acting agents like vecuronium (30–60 minutes) or atracurium (20–35 minutes) .

Metabolism and Excretion

Unlike atracurium and cisatracurium (Hofmann elimination), doxacurium is excreted unchanged in urine (24–38%) and bile, necessitating dose adjustments in renal/hepatic impairment . This contrasts with vecuronium, which relies on hepatic metabolism, and mivacurium, rapidly hydrolyzed by plasma cholinesterase .

Data Tables

Table 1: Pharmacodynamic Comparison of NMBAs

| Agent | Structural Class | ED95 (mg/kg) | Onset (min) | Duration (min) | Metabolism/Excretion |

|---|---|---|---|---|---|

| This compound | Benzylisoquinolinium | 0.025 | 5–10 | 90–160 | Renal, biliary excretion |

| Pancuronium | Aminosteroid | 0.05–0.07 | 3–5 | 90–120 | Renal excretion |

| Vecuronium | Aminosteroid | 0.04–0.06 | 2–4 | 30–60 | Hepatic, renal excretion |

| Atracurium | Benzylisoquinolinium | 0.2–0.25 | 2–3 | 20–35 | Hofmann elimination, esterases |

| Cisatracurium | Benzylisoquinolinium | 0.1 | 2–3 | 40–60 | Hofmann elimination, esterases |

| Mivacurium | Benzylisoquinolinium | 0.08 | 2–3 | 15–20 | Plasma cholinesterase |

Table 2: Cardiovascular Effects in Cardiac Patients

| Agent | Heart Rate | Blood Pressure | Histamine Release |

|---|---|---|---|

| This compound | No change | Stable | None |

| Pancuronium | ↑↑ | Stable | None |

| Vecuronium | Slight ↓ | Stable | None |

| Atracurium | No change | ↓ (mild) | Moderate |

Sources:

Q & A

Basic Research Questions

Q. How is the ED₅₀ of doxacurium chloride determined under different anesthetic regimens?

The ED₅₀ (median effective dose) is quantified using cumulative dose-response methodologies. For patients under balanced anesthesia (nitrous oxide + fentanyl), the median ED₅₀ is 24 μg/kg. When combined with volatile agents, ED₅₀ decreases by ~33%: 6 μg/kg with enflurane, 8 μg/kg with isoflurane/halothane. This reduction is attributed to the potentiating effects of volatile anesthetics on neuromuscular blockade . Mechanomyography is employed to measure twitch suppression, with dose increments (5 μg/kg) administered until ≥95% blockade is achieved .

Q. What methodological approaches are used to assess neuromuscular blockade during doxacurium administration?

Studies utilize mechanomyography to monitor adductor pollicis responses to ulnar nerve stimulation (train-of-four, 0.15 Hz). Key parameters include:

- Onset time : Time from injection to peak blockade (4–8 minutes for 2×ED₅₀ doses).

- Duration : Time to 25% recovery (90–99 minutes post-ED₅₀ dosing).

- Recovery index : 25–75% recovery interval (~20 minutes, unaffected by doubling the ED₅₀ dose) .

Q. How do volatile anesthetics influence doxacurium’s pharmacodynamics compared to balanced anesthesia?

Volatile agents (e.g., enflurane, isoflurane) shift the dose-response curve leftward, reducing ED₅₀ by 20–40%. For example, enflurane decreases ED₅₀ from 24 μg/kg (balanced anesthesia) to 6 μg/kg. This is likely due to enhanced receptor affinity or reduced acetylcholine release at neuromuscular junctions .

Advanced Research Questions

Q. Why does doubling the ED₅₀ dose not alter the 25–75% recovery index in doxacurium studies?

While 2×ED₅₀ doses accelerate onset (20–40% faster) and prolong total duration, the 25–75% recovery index remains unchanged. This suggests that acetylcholinesterase activity and drug redistribution rates dominate the recovery phase, independent of initial dosing magnitude. This phenomenon is consistent across halothane and enflurane groups .

Q. How does inter-individual variability in doxacurium response impact experimental design?

Variability in onset (5–10 minutes for 97% blockade) and duration (43–133 minutes for 25% recovery) necessitates:

- Stratified randomization by anesthetic type.

- Real-time neuromuscular monitoring to adjust dosing.

- Larger sample sizes (e.g., n=36–72 in phase II trials) to account for heterogeneity .

Q. What molecular mechanisms explain doxacurium’s lack of cardiovascular side effects compared to other long-acting neuromuscular blockers?

Doxacurium’s benzylisoquinoline structure minimizes muscarinic receptor interaction, unlike aminosteroid agents (e.g., pancuronium). Hemodynamic studies in coronary artery bypass patients show no significant changes in heart rate or blood pressure at clinically relevant doses .

Q. How do recovery profiles of doxacurium compare to pancuronium under balanced anesthesia?

Doxacurium’s time to 25% recovery (82–97 minutes at 40 μg/kg) mirrors pancuronium’s (75–86 minutes at 0.08 mg/kg). However, doxacurium exhibits a more predictable duration due to its linear pharmacokinetics, whereas pancuronium’s vagolytic effects complicate hemodynamic stability .

Q. Methodological Considerations

Q. What statistical models are appropriate for analyzing dose-response contradictions in doxacurium studies?

- Log-probit analysis : Fits cumulative dose-response data to derive ED₅₀ and slope parameters.

- Non-parametric tests (e.g., Kruskal-Wallis) : Compare median ED₅₀ values across anesthetic groups due to non-normal distributions .

- Cox proportional hazards models : Assess time-to-recovery variables while controlling for covariates like age and anesthetic exposure .

Q. How should researchers address age-related pharmacokinetic variability in doxacurium trials?

- Exclude pediatric populations unless explicitly studied (e.g., trials in children used 0.05–0.25 μg/kg/min infusions).

- Adjust dosing in elderly cohorts using creatinine clearance as a covariate, given doxacurium’s renal excretion .

Q. Clinical-Translational Research

Q. What are the implications of doxacurium’s prolonged duration in critical care settings?

In traumatic brain injury (TBI), doxacurium (0.05 mg/kg bolus + 0.25 μg/kg/min infusion) reduces intracranial pressure (ICP) without compromising cerebral perfusion. Continuous train-of-four (TOF) monitoring is mandatory to avoid overdose, as recovery indices may extend beyond 120 minutes .

Properties

CAS No. |

83348-52-1 |

|---|---|

Molecular Formula |

C56H78Cl2N2O16 |

Molecular Weight |

1106.1 g/mol |

IUPAC Name |

1-O-[3-[(1S,2R)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 4-O-[3-[(1R,2S)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;dichloride |

InChI |

InChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2/t39-,40+,57-,58+;; |

InChI Key |

APADFLLAXHIMFU-LGIHQUBZSA-L |

SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

Isomeric SMILES |

C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |

Synonyms |

2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride BW A938U BW-A 938U BW-A-938U BW-A938U doxacurium doxacurium chloride Nuromax |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.